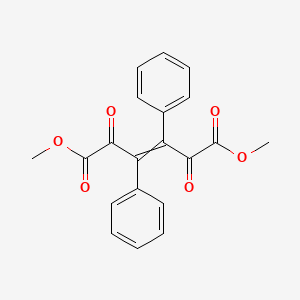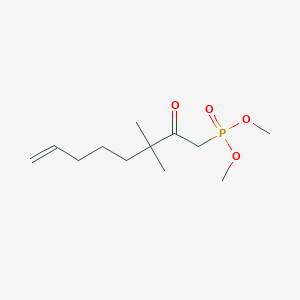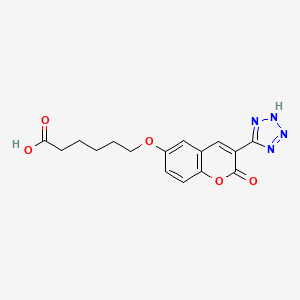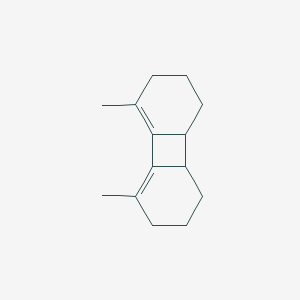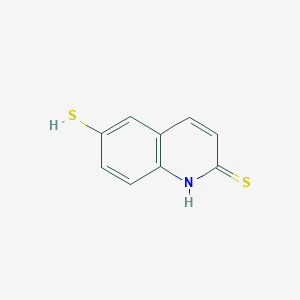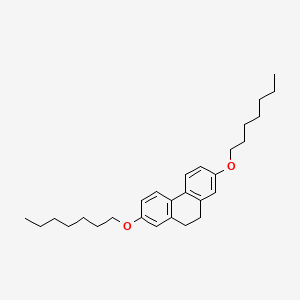
2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene is an organic compound that belongs to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of heptyloxy groups at the 2 and 7 positions of the phenanthrene core modifies its chemical and physical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene typically involves the alkylation of 9,10-dihydrophenanthrene with heptyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 9,10-dihydrophenanthrene in DMF.
- Add potassium carbonate to the solution.
- Introduce heptyl bromide to the reaction mixture.
- Reflux the mixture for several hours.
- Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenanthrene core to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the phenanthrene core.
Applications De Recherche Scientifique
2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The heptyloxy groups can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Bis(diphenylphosphoryl)-9,9′-spirobi[fluorene]: Used in organic electronics.
2,7-Bis(pentafluorophenylethynyl)hexafluoroheterofluorenes: Known for high electron affinities.
2,7-Bis(bromomethyl)naphthalene: Utilized in various organic syntheses.
Uniqueness
2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene is unique due to the presence of heptyloxy groups, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in the development of organic electronic materials and other specialized applications.
Propriétés
Numéro CAS |
110347-38-1 |
|---|---|
Formule moléculaire |
C28H40O2 |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
2,7-diheptoxy-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C28H40O2/c1-3-5-7-9-11-19-29-25-15-17-27-23(21-25)13-14-24-22-26(16-18-28(24)27)30-20-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 |
Clé InChI |
XUURXZSAFSXWJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


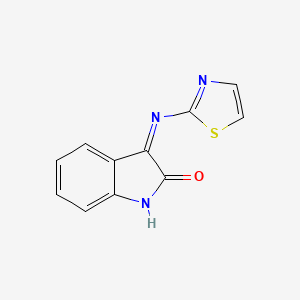
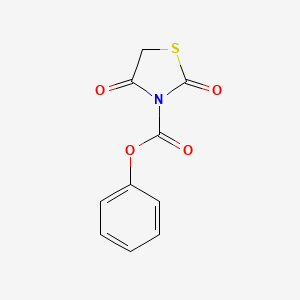
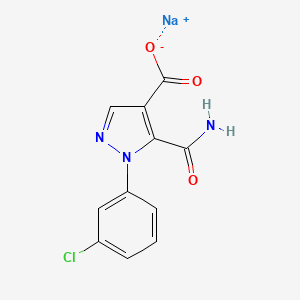
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)

